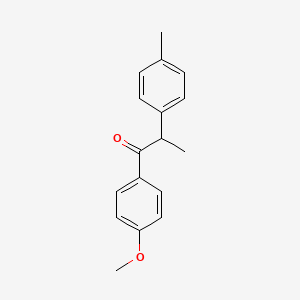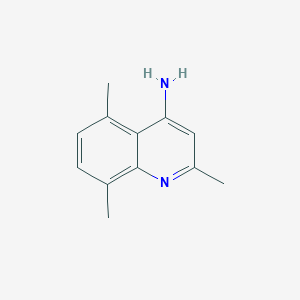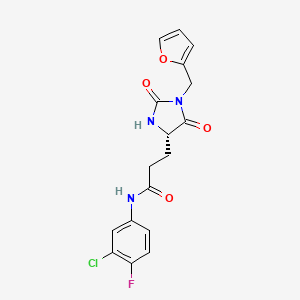![molecular formula C26H34O B12621309 (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone CAS No. 918500-18-2](/img/structure/B12621309.png)
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone is a chemical compound with the molecular formula C₂₆H₃₄O It is characterized by the presence of a decyl group attached to a phenyl ring, which is further connected to another phenyl ring substituted with a prop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone typically involves the following steps:
Formation of the Decylphenyl Intermediate: The initial step involves the alkylation of phenylmagnesium bromide with decyl bromide to form 4-decylphenylmagnesium bromide.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(prop-2-en-1-yl)benzoyl chloride in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the ketone group to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, mild temperatures.
Substitution: Br₂, HNO₃, FeCl₃ as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanol: Similar structure but with an alcohol group instead of a ketone.
(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
This detailed article provides a comprehensive overview of (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
918500-18-2 |
|---|---|
Formule moléculaire |
C26H34O |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(4-decylphenyl)-(4-prop-2-enylphenyl)methanone |
InChI |
InChI=1S/C26H34O/c1-3-5-6-7-8-9-10-11-13-23-16-20-25(21-17-23)26(27)24-18-14-22(12-4-2)15-19-24/h4,14-21H,2-3,5-13H2,1H3 |
Clé InChI |
QMCSXDFMTMCAFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B12621232.png)
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B12621234.png)

![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal](/img/structure/B12621241.png)
![1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12621247.png)






![6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621308.png)
![1-{2-[4-(5,12-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl)phenoxy]ethyl}piperidine](/img/structure/B12621312.png)
